4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine
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Overview
Description
4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C12H23N. This compound belongs to the class of tetrahydropyridines, which are known for their diverse chemical properties and applications. The structure of this compound includes a tetrahydropyridine ring with multiple methyl groups and an ethyl group attached, making it highly substituted and sterically hindered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions. Additionally, the compound’s steric hindrance and electronic properties influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally related compound with similar steric hindrance but lacking the ethyl group.
1,2,2,6,6-Pentamethylpiperidine: Another related compound with a similar substitution pattern but different ring saturation.
4-Ethyl-2,2,6,6-tetramethylpiperidine: A compound with a similar structure but different substitution pattern.
Uniqueness
4-Ethyl-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in synthesis and catalysis.
Properties
CAS No. |
63867-73-2 |
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Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
4-ethyl-1,2,2,6,6-pentamethyl-3H-pyridine |
InChI |
InChI=1S/C12H23N/c1-7-10-8-11(2,3)13(6)12(4,5)9-10/h8H,7,9H2,1-6H3 |
InChI Key |
OGPGUQWXWFCVNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(N(C(C1)(C)C)C)(C)C |
Origin of Product |
United States |
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